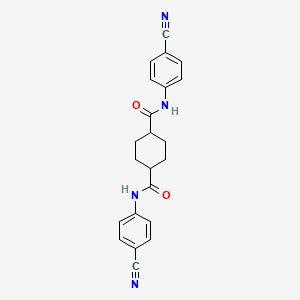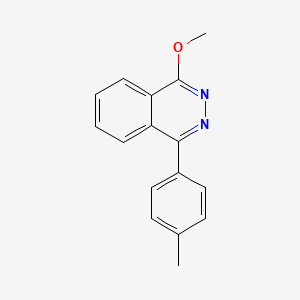
N,N'-bis(4-cyanophenyl)cyclohexane-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(4-cyanophenyl)cyclohexane-1,4-dicarboxamide is a chemical compound with the molecular formula C22H20N4O2 It is known for its unique structure, which includes two cyanophenyl groups attached to a cyclohexane ring via amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-cyanophenyl)cyclohexane-1,4-dicarboxamide typically involves the reaction of 4-cyanobenzoyl chloride with cyclohexane-1,4-diamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(4-cyanophenyl)cyclohexane-1,4-dicarboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-cyanophenyl)cyclohexane-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The compound can participate in substitution reactions where the cyanophenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N,N’-bis(4-cyanophenyl)cyclohexane-1,4-dicarboxamide has several scientific research applications, including:
Materials Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and mechanical strength.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Chemical Research: It serves as a model compound for studying reaction mechanisms and exploring new synthetic methodologies.
Industry: The compound is utilized in the production of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of N,N’-bis(4-cyanophenyl)cyclohexane-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-cyanophenyl)cyclohexane-1,4-dicarboxamide: Similar in structure but may have different substituents or functional groups.
N,N’-bis(4-chlorophenyl)cyclohexane-1,4-dicarboxamide: Contains chlorine atoms instead of cyanophenyl groups.
N,N’-bis(4-methylphenyl)cyclohexane-1,4-dicarboxamide: Contains methyl groups instead of cyanophenyl groups.
Uniqueness
N,N’-bis(4-cyanophenyl)cyclohexane-1,4-dicarboxamide is unique due to its specific combination of cyanophenyl groups and cyclohexane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
1-N,4-N-bis(4-cyanophenyl)cyclohexane-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c23-13-15-1-9-19(10-2-15)25-21(27)17-5-7-18(8-6-17)22(28)26-20-11-3-16(14-24)4-12-20/h1-4,9-12,17-18H,5-8H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFADNSSYJUTAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NC2=CC=C(C=C2)C#N)C(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethyl-1-piperazinyl)-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B4919321.png)

![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B4919330.png)
![4-[(2-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4919336.png)
![(5E)-2-amino-5-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B4919341.png)
![(E)-N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-(2,4-dichlorophenyl)prop-2-en-1-imine](/img/structure/B4919353.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4919378.png)
![6-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)carbonyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B4919381.png)
![(5E)-5-({3,5-DICHLORO-4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4919391.png)
![N-cyclopropyl-4-methoxy-2-({1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4919401.png)
![N-(4-bromophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4919407.png)

![2-tert-butyl-N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4919416.png)
